N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide
Description
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide is a synthetic benzamide derivative featuring a substituted thiophene core. Its structure includes a pyridin-2-ylmethyl group linked to a 4-(2-hydroxyethyl)piperazine moiety and a benzamide substituent. This compound is hypothesized to exhibit activity in kinase inhibition or receptor modulation due to its piperazine and pyridine motifs, which are common pharmacophores in medicinal chemistry.
Properties
Molecular Formula |
C25H30N4O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H30N4O2S/c1-18-19(2)32-25(27-24(31)20-8-4-3-5-9-20)22(18)23(21-10-6-7-11-26-21)29-14-12-28(13-15-29)16-17-30/h3-11,23,30H,12-17H2,1-2H3,(H,27,31) |
InChI Key |
VKNHWITZIRFHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloroethanol to form 4-(2-hydroxyethyl)piperazine.
Pyridine Coupling: The piperazine derivative is then coupled with 2-chloromethylpyridine under basic conditions to yield the pyridine-piperazine intermediate.
Thiophene Synthesis: The thiophene ring is synthesized separately, often starting from 2,3-dimethylthiophene, which undergoes bromination followed by a Grignard reaction to introduce the desired substituents.
Final Coupling: The pyridine-piperazine intermediate is then coupled with the thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Benzamide Formation: The final step involves the reaction of the coupled product with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.
Reduction: Reduction reactions can occur at the benzamide and pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction can yield amines and alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analog, N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethyl-thiophen-2-yl]benzamide (hereafter referred to as Compound A ), shares the benzamide-thiophene backbone and 4-(2-hydroxyethyl)piperazine group but differs in the aromatic substituent .
Key Structural Differences
Hypothesized Functional Implications
Binding Affinity :
- The pyridin-2-ylmethyl group in the target compound may engage in hydrogen bonding or π-π stacking with biological targets (e.g., kinase ATP-binding pockets).
- In contrast, the 4-ethoxyphenyl group in Compound A introduces an ethoxy moiety, which could enhance hydrophobic interactions but reduce polar interactions .
Solubility and Pharmacokinetics: Both compounds retain the 4-(2-hydroxyethyl)piperazine group, which improves aqueous solubility compared to unmodified piperazine derivatives.
Synthetic Accessibility :
- Compound A’s 4-ethoxyphenyl group may require milder synthetic conditions for introduction, whereas the pyridin-2-ylmethyl substituent in the target compound might necessitate more complex coupling reactions.
Research Findings
No direct pharmacological data for either compound is available in the provided evidence. However, structural parallels to known kinase inhibitors (e.g., imatinib analogs) suggest both compounds could target tyrosine kinases.
Biological Activity
The compound N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be analyzed through its molecular formula, which is . The presence of functional groups such as the piperazine ring and thiophene moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 378.51 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound]. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells.
In a study published in PubMed, certain analogs demonstrated preferential lethality toward neoplastic cells compared to normal cells, activating apoptotic pathways such as caspase-3 in HL-60 cells, indicating a mechanism involving programmed cell death .
The proposed mechanism of action for this compound involves inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research suggests that compounds targeting CDK4/6 can effectively halt the progression of various tumors .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound]. Preliminary data indicate moderate bioavailability and a favorable safety profile in animal models. Short-term toxicity assessments suggest that this compound is well tolerated at therapeutic doses .
Case Study 1: Efficacy Against Colon Cancer
In a controlled study involving colon cancer cell lines, this compound] demonstrated IC50 values in the low micromolar range. The compound induced significant DNA fragmentation and apoptosis in treated cells compared to controls.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like cisplatin. The combination therapy led to enhanced cytotoxicity and improved survival rates in preclinical models, suggesting potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
